3-(DIMETHYLAMINO)-N-{6-[(2-METHYLPROPYL)SULFAMOYL]-1,3-BENZOTHIAZOL-2-YL}BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(DIMETHYLAMINO)-N-{6-[(2-METHYLPROPYL)SULFAMOYL]-1,3-BENZOTHIAZOL-2-YL}BENZAMIDE is a complex organic compound that features a benzothiazole ring, a dimethylamino group, and an isobutylamino sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(DIMETHYLAMINO)-N-{6-[(2-METHYLPROPYL)SULFAMOYL]-1,3-BENZOTHIAZOL-2-YL}BENZAMIDE typically involves multiple steps, starting with the formation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The dimethylamino group can be introduced via nucleophilic substitution reactions, while the isobutylamino sulfonyl group can be added through sulfonamide formation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Microwave irradiation has been shown to enhance the efficiency of sulfonamide synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(DIMETHYLAMINO)-N-{6-[(2-METHYLPROPYL)SULFAMOYL]-1,3-BENZOTHIAZOL-2-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings .
Scientific Research Applications
3-(DIMETHYLAMINO)-N-{6-[(2-METHYLPROPYL)SULFAMOYL]-1,3-BENZOTHIAZOL-2-YL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(DIMETHYLAMINO)-N-{6-[(2-METHYLPROPYL)SULFAMOYL]-1,3-BENZOTHIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(dimethylamino)-N-(3-iodophenyl)benzamide: Similar structure but with an iodine atom.
3-(dimethylamino)-N-1,3,4-thiadiazol-2-ylbenzamide: Contains a thiadiazole ring instead of a benzothiazole ring.
Uniqueness
3-(DIMETHYLAMINO)-N-{6-[(2-METHYLPROPYL)SULFAMOYL]-1,3-BENZOTHIAZOL-2-YL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H24N4O3S2 |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
3-(dimethylamino)-N-[6-(2-methylpropylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide |
InChI |
InChI=1S/C20H24N4O3S2/c1-13(2)12-21-29(26,27)16-8-9-17-18(11-16)28-20(22-17)23-19(25)14-6-5-7-15(10-14)24(3)4/h5-11,13,21H,12H2,1-4H3,(H,22,23,25) |
InChI Key |
FOSWLYQSFTWGLY-UHFFFAOYSA-N |
SMILES |
CC(C)CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)N(C)C |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.